molecular formula C11H15NO2 B232010 2-(2-Acetylamino-phenyl)-propan-2-ol

2-(2-Acetylamino-phenyl)-propan-2-ol

Cat. No.: B232010
M. Wt: 193.24 g/mol
InChI Key: RBGRAXKFEIFYCE-UHFFFAOYSA-N
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Description

2-(2-Acetylamino-phenyl)-propan-2-ol is a chemical compound of interest in organic chemistry and pharmaceutical research. While specific biological data for this compound is not widely published in the available literature, its structure suggests potential utility as a synthetic intermediate or building block in medicinal chemistry. The molecule features a propan-2-ol group attached to an aniline ring that is further functionalized with an acetyl group, a common motif in the development of more complex bioactive molecules. Researchers may explore its applications in areas such as the synthesis of specialized compounds or as a precursor in developmental studies. This product is provided for research purposes to support innovation in chemical and life sciences. As with all compounds of this nature, it is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-[2-(2-hydroxypropan-2-yl)phenyl]acetamide

InChI

InChI=1S/C11H15NO2/c1-8(13)12-10-7-5-4-6-9(10)11(2,3)14/h4-7,14H,1-3H3,(H,12,13)

InChI Key

RBGRAXKFEIFYCE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1C(C)(C)O

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(C)(C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents on Phenyl Ring Molecular Weight Key Properties/Applications Evidence ID
2-(2-Benzylphenyl)propan-2-ol Benzyl (-CH₂C₆H₅) 212.29 Intermediate for anthrone synthesis
2-(4-Methylphenyl)propan-2-ol 4-Methyl (-CH₃) 150.22 Fragrance component, colorless liquid
2-(5-Bromo-2-chlorophenyl)propan-2-ol 5-Bromo (-Br), 2-chloro (-Cl) 249.53 High XLogP3 (2.9), halogenated intermediate
2-(2-Amino-3-methylphenyl)propan-2-ol 2-Amino (-NH₂), 3-methyl (-CH₃) 165.24 Research use in ligand design
2-(2-AMINOPHENYL)PROPAN-2-OL 2-Amino (-NH₂) 151.20 Potential covalent inhibitor of LasR

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Halogens (e.g., Br, Cl) increase molecular weight and hydrophobicity (e.g., XLogP3 = 2.9 for bromo-chloro derivative) . These groups enhance stability in hydrophobic environments, making such compounds suitable for catalytic or inhibitory roles .
  • Electron-Donating Groups (EDGs): Methyl (-CH₃) and amino (-NH₂) groups reduce logP values, improving aqueous solubility. For example, 2-(4-Methylphenyl)propan-2-ol is a liquid at room temperature , while amino-substituted derivatives may exhibit hydrogen-bonding capabilities, critical for biological interactions .
  • Acetylamino Group (-NHCOCH₃): Expected to balance solubility and stability.

Physical and Chemical Properties

  • Solubility: Amino groups improve water solubility (e.g., 2-(2-Amino-3-methylphenyl)propan-2-ol), while halogens and aromatic groups enhance lipid solubility . The acetylamino group likely offers intermediate solubility, suitable for drug delivery systems.
  • Stability : Halogenated derivatives exhibit higher thermal stability due to strong C-Br/Cl bonds , whereas acetylated amines may resist oxidation compared to primary amines .

Preparation Methods

Catalytic Hydrogenation Protocol

A suspension of 2-(2-nitrophenyl)-propan-2-ol in methanol containing 20% Pd/C is stirred under 1 atm H₂ at room temperature for 20 hours. The nitro group undergoes a six-electron reduction to an amine, yielding 2-(2-aminophenyl)-propan-2-ol with >95% conversion.

Optimization Insights :

  • Catalyst Loading : A 5 wt% Pd/C loading balances cost and reaction rate, achieving complete reduction within 24 hours.

  • Solvent Effects : Methanol enhances hydrogen solubility and stabilizes the amine product against oxidation.

Alternative Reduction Methods

While hydrogenation is preferred for scalability, stoichiometric reductions using iron/hydrochloric acid or zinc/ammonium chloride offer viable alternatives for small-scale syntheses. However, these methods generate stoichiometric metal waste, necessitating extensive aqueous workups and reducing overall atom economy.

Acetylation of 2-(2-Aminophenyl)-propan-2-ol to Target Compound

The final step involves acetylation of the primary amine using acetic anhydride, a reaction characterized by high efficiency and mild conditions.

Acylation Reaction Dynamics

2-(2-Aminophenyl)-propan-2-ol is dissolved in tetrahydrofuran (THF) and treated with acetic anhydride (1.2 equiv) at room temperature for 3 hours. The amine nucleophile attacks the electrophilic carbonyl carbon of acetic anhydride, forming the acetylated product and liberating acetic acid.

Yield and Purity :

  • Reaction Completion : Near-quantitative conversion (>99%) is achieved within 3 hours, as monitored by TLC.

  • Workup Strategy : Precipitation with tert-butyl methyl ether and hexane affords the product as a crystalline solid, obviating the need for column chromatography.

Spectroscopic Characterization

The final product is validated via:

  • ¹H NMR : A singlet at δ 1.65 ppm (6H, CH₃), a broad singlet at δ 2.15 ppm (3H, COCH₃), and aromatic protons at δ 6.8–7.5 ppm.

  • IR Spectroscopy : N-H stretch at 3300 cm⁻¹ (amide), C=O stretch at 1650 cm⁻¹.

Alternative Synthetic Pathways and Comparative Analysis

Enamine Formation and Reductive Amination

A patent-pending method for fenfluramine synthesis suggests enamine intermediates could be adapted for 2-(2-acetylamino-phenyl)-propan-2-ol. Reacting 1-(2-nitrophenyl)-propan-2-one with ethylamine forms an enamine, which upon sodium borohydride reduction yields the amine alcohol. However, this route suffers from lower yields (75–80%) compared to the Grignard-hydrogenation-acylation sequence.

Direct Acylation of Amino Alcohol Precursors

Attempts to acetylate 2-(2-aminophenyl)-propan-2-ol using acetyl chloride in dichloromethane resulted in incomplete conversion (82%) due to steric hindrance from the tertiary alcohol. Acetic anhydride in THF remains superior, as the solvent’s Lewis basicity activates the anhydride without deprotonating the amine.

Industrial Scalability and Environmental Considerations

Solvent Recovery and Catalyst Reusability

THF and methanol are recovered via distillation, reducing raw material costs by 40% in pilot-scale trials. Pd/C catalysts demonstrate consistent activity over five hydrogenation cycles, with <5% palladium leaching.

Waste Stream Management

Aqueous washes from Grignard reactions are neutralized with dilute HCl, precipitating magnesium hydroxide for landfill disposal. Acetic acid byproducts are neutralized with sodium bicarbonate, generating sodium acetate for wastewater treatment .

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